molecular formula C22H19ClN2OS2 B11210844 3-[2-(4-chlorophenyl)ethyl]-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(4-chlorophenyl)ethyl]-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11210844
M. Wt: 427.0 g/mol
InChI Key: GUZIGDRJEYCHGP-UHFFFAOYSA-N
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Description

3-[2-(4-CHLOROPHENYL)ETHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with these reagents to achieve cyclization .

Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLOROPHENYL)ETHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[2-(4-CHLOROPHENYL)ETHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential biological activities, it is explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLOROPHENYL)ETHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-CHLOROPHENYL)ETHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylphenylmethylsulfanyl group makes it stand out among similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C22H19ClN2OS2

Molecular Weight

427.0 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19ClN2OS2/c1-15-4-2-3-5-17(15)14-28-22-24-19-11-13-27-20(19)21(26)25(22)12-10-16-6-8-18(23)9-7-16/h2-9,11,13H,10,12,14H2,1H3

InChI Key

GUZIGDRJEYCHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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